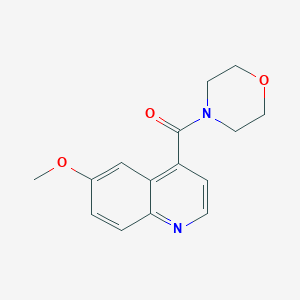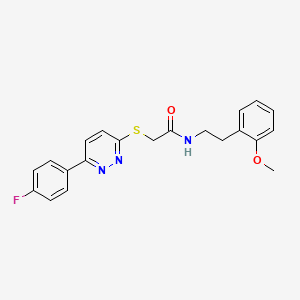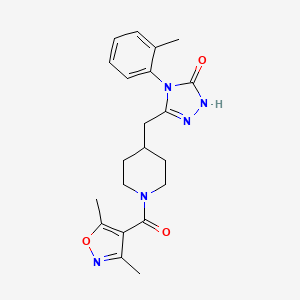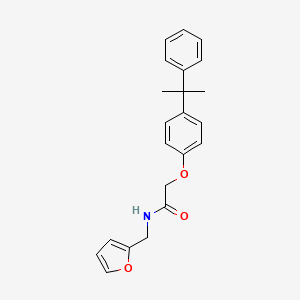![molecular formula C21H29N3O6S B2938540 [1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 1090977-11-9](/img/structure/B2938540.png)
[1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: : 4-methylphenyl vinyl sulfone.
Conditions: : Addition reaction under mild temperatures, possibly in the presence of a base to facilitate the formation of the sulfonylamino group.
Reaction: : The vinyl sulfone reacts with the [1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] intermediate to form the final product.
Industrial Production Methods
In an industrial context, the production scale-up involves similar reaction pathways but with optimized parameters for yield and purity. The use of continuous flow reactors and automated monitoring systems helps maintain consistency in the product quality. Parameters such as temperature control, solvent choice, and reaction times are finely tuned.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps to ensure the formation of the desired ester and sulfonyl linkages. A common approach involves the initial formation of the ester linkage followed by the introduction of the sulfonylamino group. For instance:
Ester Formation
Reagents: : Propionic acid and cyclohexylamine.
Conditions: : Acid-catalyzed esterification, typically in the presence of a dehydrating agent such as sulfuric acid.
Reaction: : Propionic acid reacts with cyclohexylamine to form the [1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] moiety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the sulfonyl group under strong oxidizing conditions.
Reduction: : Reduction reactions can target the carbonyl group within the ester linkage.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carbonyl or sulfonyl positions.
Common Reagents and Conditions
Oxidation: : Use of potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) for reducing the ester to the corresponding alcohol.
Substitution: : Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous conditions for hydrolysis reactions.
Major Products
Oxidation Products: : Carboxylic acids or aldehydes depending on the reaction conditions.
Reduction Products: : Alcohols.
Substitution Products: : Amides or hydrolyzed carboxylates.
Scientific Research Applications
Chemistry
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : May act as a ligand or a reagent in catalytic cycles.
Biology and Medicine
Pharmacological Studies: : Investigated for potential therapeutic properties due to its structural complexity.
Biomolecular Interactions: : Studied for its binding properties with various proteins and enzymes.
Industry
Material Science: : Used in the creation of novel materials with specific properties.
Chemical Manufacturing: : Applied in the production of specialty chemicals.
Mechanism of Action
The compound's mechanism of action typically involves interactions with molecular targets such as enzymes and receptors. Its effects are mediated through the sulfonyl and ester functionalities, which can form stable bonds with biological macromolecules, altering their activity or structure. The molecular targets and pathways are context-dependent, varying with its application in different fields.
Comparison with Similar Compounds
Unique Attributes
This compound is unique in its simultaneous presence of ester and sulfonyl functionalities
Similar Compounds
[1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-(ethylsulfonylamino)acetate: : Similar but with an ethyl group instead of the 4-methylphenyl group.
[1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-(phenylsulfonylamino)acetate: : Similar structure but without the methyl substituent on the phenyl ring.
[1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-(butylsulfonylamino)acetate: : Contains a butyl group as the substituent on the sulfonylamino group.
This compound’s unique structural features make it a valuable subject of study across various scientific domains. Curious to learn more about its specific applications in one of these areas?
Properties
IUPAC Name |
[1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O6S/c1-15-8-10-17(11-9-15)12-13-31(28,29)22-14-19(25)30-16(2)20(26)24-21(27)23-18-6-4-3-5-7-18/h8-13,16,18,22H,3-7,14H2,1-2H3,(H2,23,24,26,27)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNOQWXCIJJZPO-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OC(C)C(=O)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OC(C)C(=O)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2938459.png)
![2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2938462.png)

![Tert-butyl 7,7-dichloro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2938466.png)


![N-(2,4-dimethylphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2938470.png)
![6-methoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2938471.png)
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methoxybenzenecarboxylate](/img/structure/B2938472.png)
![1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2938474.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2938478.png)
![Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2938479.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2938480.png)
